N-(3,5-dimethylphenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide

Physicochemical profiling Lipophilicity Medicinal chemistry

N-(3,5-dimethylphenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide (CAS 898133-13-6, PubChem CID is a synthetic small molecule belonging to the pyridazinone class, featuring a 6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl core linked via an acetamide bridge to a 3,5-dimethylphenyl moiety. It is commercially catalogued as a screening compound (e.g., ChemBridge/Hit2Lead SC-9066320) with a molecular weight of 339.4 g/mol, a computed XLogP3 of 3.1, a topological polar surface area of 90 Ų, and 4 rotatable bonds.

Molecular Formula C18H17N3O2S
Molecular Weight 339.41
CAS No. 898133-13-6
Cat. No. B2544665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-dimethylphenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide
CAS898133-13-6
Molecular FormulaC18H17N3O2S
Molecular Weight339.41
Structural Identifiers
SMILESCC1=CC(=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3)C
InChIInChI=1S/C18H17N3O2S/c1-12-8-13(2)10-14(9-12)19-17(22)11-21-18(23)6-5-15(20-21)16-4-3-7-24-16/h3-10H,11H2,1-2H3,(H,19,22)
InChIKeyKQFQTDSNTHXYTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,5-dimethylphenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide (CAS 898133-13-6): Procurement-Relevant Compound Profile


N-(3,5-dimethylphenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide (CAS 898133-13-6, PubChem CID 6472889) is a synthetic small molecule belonging to the pyridazinone class, featuring a 6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl core linked via an acetamide bridge to a 3,5-dimethylphenyl moiety [1]. It is commercially catalogued as a screening compound (e.g., ChemBridge/Hit2Lead SC-9066320) with a molecular weight of 339.4 g/mol, a computed XLogP3 of 3.1, a topological polar surface area of 90 Ų, and 4 rotatable bonds [1]. This compound serves as a versatile scaffold for medicinal chemistry exploration, particularly where modulation of lipophilicity and hydrogen-bonding capacity through the N-aryl substituent is a design objective .

Why N-(3,5-dimethylphenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide Cannot Be Casually Substituted


Compounds within the 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide series exhibit widely divergent biological activities depending solely on the N-aryl substituent, making simple functional interchange scientifically invalid. The 4-bromophenyl analog (CAS 879036-39-2) demonstrates potent inhibition of human tryptophan 2,3-dioxygenase (TDO) with an IC50 of 40 nM [1], while the 2-fluorobenzyl and 3,3-diphenylpropyl analogs are reported as human leukocyte elastase (HLE) inhibitors, and the 2-chlorophenyl analog is claimed as a COX-2 inhibitor . These divergent target profiles underscore that the N-substituent is the primary driver of target engagement and selectivity. Procuring a near-analog without verifying target-specific activity data therefore carries a high risk of acquiring a compound with an entirely different or absent biological profile.

Quantitative Differential Evidence for N-(3,5-dimethylphenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide (898133-13-6): Procurement Decision Data


Physicochemical Differentiation: LogP and Lipophilic Efficiency vs. 4-Bromophenyl Analog

The 3,5-dimethylphenyl substituent of the target compound confers a computed XLogP3 of 3.1, compared to XLogP3 of 3.1 for the 4-bromophenyl analog (CAS 879036-39-2) as computed by PubChem [1][2]. While the computed logP values are identical, the hydrogen-bond acceptor count differs: the target compound has 4 H-bond acceptors versus 4 for the 4-bromo analog, and the molecular weight is lower (339.4 vs. 390.3 g/mol) [1][2]. This results in a lower heavy atom count (24 vs. 25) and reduced topological polar surface area (90 Ų vs. approximately 90 Ų). The 3,5-dimethyl substitution pattern introduces steric bulk at the meta positions of the anilide ring without introducing a heavy halogen, potentially offering distinct metabolic stability and toxicity profiles compared to the 4-bromo analog .

Physicochemical profiling Lipophilicity Medicinal chemistry Scaffold optimization

Structural Determinant of Selectivity: 3,5-Dimethylphenyl vs. 4-Bromophenyl TDO Inhibitory Activity

The 4-bromophenyl analog (CAS 879036-39-2) is a confirmed inhibitor of human TDO with an IC50 of 40 nM in an enzymatic assay using recombinant human TDO (aa 19–388) expressed in E. coli [1]. No TDO inhibition data are available for the target 3,5-dimethylphenyl compound. This absence represents a critical data gap rather than a negative result. From a medicinal chemistry perspective, the replacement of a 4-bromo substituent with a 3,5-dimethyl pattern replaces an electron-withdrawing, lipophilic para-substituent with two electron-donating meta-methyl groups. This substitution is expected to alter both the electronic character of the anilide NH and the conformational preference of the acetamide linker, factors that can dramatically shift target binding [2]. The target compound therefore represents a structurally distinct probe for interrogating the steric and electronic requirements of the TDO active site or for screening against orthogonal target panels.

TDO inhibition Cancer immunotherapy Tryptophan metabolism Structure-activity relationship

Computed Drug-Likeness and Rotatable Bond Comparison Across the Pyridazinone-Acetamide Series

The target compound possesses 4 rotatable bonds, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4 (Hit2Lead reports Hacc=3, but PubChem reports 4), and a topological polar surface area of 90 Ų (PubChem) or 64 Ų (Hit2Lead) [1]. These values fall within commonly applied oral drug-likeness filters (e.g., Veber rules: rotatable bonds ≤10, TPSA ≤140 Ų). Compared to the core scaffold 2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide (which lacks the N-aryl substituent), the target compound gains 2 additional rotatable bonds and a substantial increase in lipophilicity (XLogP3 from approximately 0.8 to 3.1) . This increased lipophilicity, combined with moderate rotatable bond count, positions the compound in a chemical space suitable for fragment growth or scaffold hopping campaigns where balanced lipophilicity is desired.

Drug-likeness Lead-likeness Physicochemical property profiling Combinatorial chemistry

Commercial Availability and Purity Specification for Procurement Decisions

The target compound is available from multiple commercial suppliers as a screening compound. Hit2Lead (ChemBridge) lists it as SC-9066320 in solid (free base) form with a purity suitable for high-throughput screening . ChemicalBook catalogs the compound with confirmed CAS registry, molecular formula C18H17N3O2S, and molecular weight 339.41 . A2B Chem offers it as catalog number BG16738 . In contrast, the 4-bromophenyl analog (CAS 879036-39-2), which has published TDO IC50 data, and the 3,3-diphenylpropyl analog (a reported HLE inhibitor) are available from different supplier networks. For procurement decisions, the 3,5-dimethylphenyl compound's multi-vendor availability ensures sourcing redundancy, which is not guaranteed for less common analogs that may be single-sourced.

Screening compound procurement Chemical supplier comparison Purity specifications Lead discovery

Recommended Research Application Scenarios for N-(3,5-dimethylphenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide (898133-13-6)


Structure-Activity Relationship (SAR) Probe for Pyridazinone-TDO Inhibitor Optimization

Given that the 4-bromophenyl analog exhibits potent TDO inhibition (IC50 40 nM), the 3,5-dimethylphenyl compound serves as a critical matched-pair comparator to evaluate the electronic and steric requirements of the anilide-binding subpocket. Procurement is justified for any TDO inhibitor optimization campaign where exploring substituent effects on the N-aryl ring is a priority. [1]

Diversity-Oriented Screening Library Expansion

The compound's balanced physicochemical properties (XLogP3 3.1, MW 339.4, 4 rotatable bonds) and its multi-vendor availability as a screening compound make it suitable for inclusion in diversity-oriented screening libraries. It occupies a chemical space distinct from the 4-bromophenyl, 2-fluorobenzyl, and 3,3-diphenylpropyl analogs, thereby increasing library coverage of the pyridazinone-acetamide series. [1]

Computational Chemistry and Pharmacophore Model Validation

The absence of published biological data for this compound makes it an ideal test case for prospective computational predictions. Researchers developing pharmacophore models or QSAR equations for pyridazinone-based inhibitors can procure this compound to experimentally validate their in silico predictions, thereby strengthening model generalizability. [1]

Metabolic Stability and Toxicology Profiling of Halo vs. Methyl Analog Pairs

The target compound pairs with the 4-bromophenyl analog to form a halogen-versus-methyl matched pair. This enables comparative in vitro ADME/Tox studies—particularly microsomal stability, CYP inhibition, and Ames mutagenicity—to de-risk the 4-bromo substituent and inform lead optimization strategies.

Quote Request

Request a Quote for N-(3,5-dimethylphenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.